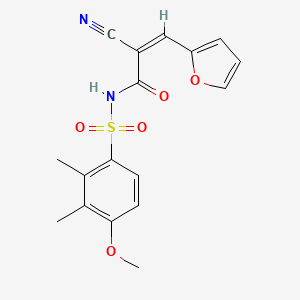![molecular formula C13H13ClN2O B2776704 N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide CAS No. 2196446-55-4](/img/structure/B2776704.png)
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide, also known as CIEPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and antioxidant properties. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in lab experiments is its high potency and specificity. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to have potent activity against cancer cells at low concentrations, making it an attractive candidate for further study. However, one of the main limitations of using N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in lab experiments is its potential toxicity. Studies have shown that N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and pathways that are targeted by N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide. Another area of research is to develop more potent and selective analogs of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide that may have improved therapeutic potential. Finally, further studies are needed to evaluate the safety and efficacy of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide involves the reaction of 5-chloroindole with propargylamine followed by the addition of acryloyl chloride. The resulting compound is then purified using column chromatography to obtain N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in high purity.
Applications De Recherche Scientifique
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
N-[2-(5-chloroindol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-13(17)15-6-8-16-7-5-10-9-11(14)3-4-12(10)16/h2-5,7,9H,1,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXYZCGGZPDJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

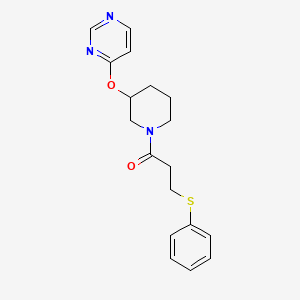
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)

![2-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2776626.png)
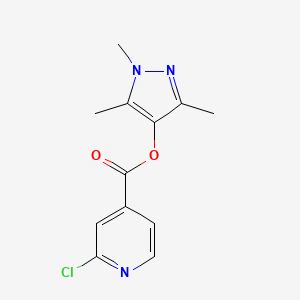
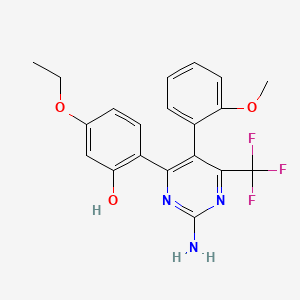

![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)
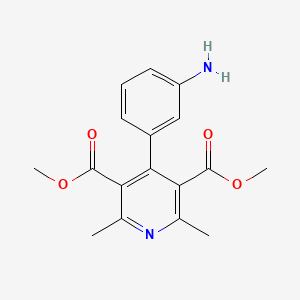
![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)

![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)
